Dipotassium 3,6-dichlorosalicylate
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
68938-80-7 |
|---|---|
Molecular Formula |
C7H2Cl2K2O3 |
Molecular Weight |
283.19 g/mol |
IUPAC Name |
dipotassium;3,6-dichloro-2-oxidobenzoate |
InChI |
InChI=1S/C7H4Cl2O3.2K/c8-3-1-2-4(9)6(10)5(3)7(11)12;;/h1-2,10H,(H,11,12);;/q;2*+1/p-2 |
InChI Key |
OCBVAAUEJHVUHR-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C(=O)[O-])[O-])Cl.[K+].[K+] |
Related CAS |
3401-80-7 (Parent) |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways Leading to Dipotassium 3,6 Dichlorosalicylate
Elucidation of Historical and Contemporary Synthetic Routes
The primary and most direct route to 3,6-dichlorosalicylic acid, the precursor to its dipotassium (B57713) salt, is through the carboxylation of 2,5-dichlorophenol (B122974). This transformation is a variation of the renowned Kolbe-Schmitt reaction.
Carboxylation of 2,5-Dichlorophenol via Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction, a cornerstone of industrial organic chemistry, involves the carboxylation of a phenoxide with carbon dioxide under elevated temperature and pressure. wikipedia.orgnumberanalytics.com In the context of producing 3,6-dichlorosalicylic acid, the starting material is 2,5-dichlorophenol. The general process involves the initial formation of the potassium salt of 2,5-dichlorophenol, which is then carboxylated. The resulting product is the dipotassium salt of 3,6-dichlorosalicylic acid. google.com
Detailed Reaction Mechanisms and Kinetics
The mechanism of the Kolbe-Schmitt reaction is a subject of detailed study and is understood to proceed through several key steps. numberanalytics.combyjus.com First, the phenol (B47542) (in this case, 2,5-dichlorophenol) is treated with a base, such as potassium hydroxide, to form the corresponding phenoxide. byjus.com This phenoxide is more reactive towards electrophilic aromatic substitution than the neutral phenol.
The phenoxide then acts as a nucleophile, attacking the electrophilic carbon atom of carbon dioxide. byjus.comyoutube.com This carboxylation step is the rate-determining step of the reaction. numberanalytics.com The reaction is believed to proceed via the formation of a complex between the potassium phenoxide and carbon dioxide. researchgate.net Theoretical studies using Density Functional Theory (DFT) suggest the formation of three transition states and three intermediates in the reaction between sodium phenoxide and carbon dioxide. researchgate.net The initial step involves the attack of the polarized O-Na bond of the phenoxide on the carbon dioxide molecule. researchgate.net
Research has shown that the reaction can proceed on its own, but at a slower rate and with a lower yield compared to when a catalyst is added. researchgate.net The kinetics of the reaction are influenced by a variety of factors, including the nature of the reactants and the process parameters.
Influence of Catalysts (e.g., K₂CO₃) on Reaction Efficiency and Selectivity
The efficiency and selectivity of the Kolbe-Schmitt reaction for the synthesis of 3,6-dichlorosalicylic acid can be significantly enhanced by the use of catalysts. Potassium carbonate (K₂CO₃) has been identified as a particularly effective catalyst in this process. google.comresearchgate.net
The addition of finely powdered, anhydrous potassium carbonate to the reaction mixture of potassium 2,5-dichlorophenolate and carbon dioxide in xylene has been shown to markedly improve the yield of 3,6-dichlorosalicylic acid. google.com In fact, adding 1.5 moles of very finely powdered potassium carbonate per mole of 2,5-dichlorophenol has been found to double the yield of the desired product. google.com The optimal amount of potassium carbonate is reported to be between 1 and 2 moles per mole of 2,5-dichlorophenol, with a more specific range of 1.2 to 1.8 moles being particularly effective. google.com
While K₂CO₃ demonstrates catalytic activity, the yield of 3,6-dichlorosalicylic acid is only minorly affected by the particle size of the potassium carbonate, which suggests that its role may be more complex than a simple surface-area-dependent catalytic effect. researchgate.net Other basic additives, such as sodium salts of mesitol and tert-butylcalix wikipedia.orgarene, have also been shown to enhance the yield of hydroxybenzoic acids in related Kolbe-Schmitt reactions. mdpi.com
Impact of Process Parameters (Temperature, Pressure, Reaction Time, Solvent Systems)
The outcome of the Kolbe-Schmitt reaction is highly dependent on a range of process parameters. Careful control of these variables is crucial for maximizing the yield and purity of the desired product.
Temperature: The reaction is typically conducted at elevated temperatures. numberanalytics.com For the carboxylation of potassium 2,5-dichlorophenolate, temperatures in the range of 130-160°C are often employed. google.com Higher temperatures can increase the reaction rate, but may also lead to the formation of unwanted byproducts. numberanalytics.com
Pressure: High pressure is a characteristic feature of the Kolbe-Schmitt reaction, facilitating the carboxylation step. numberanalytics.com Pressures in the range of 3-8 MPa (approximately 30-80 atmospheres) are commonly used during the carboxylation of potassium 2,5-dichlorophenolate. google.com Increased pressure generally leads to higher yields of the carboxylic acid. numberanalytics.com
Reaction Time: The duration of the reaction is another critical factor. The optimal reaction time needs to be determined experimentally to ensure complete conversion without promoting side reactions.
Solvent Systems: The choice of solvent can significantly influence the reaction. numberanalytics.com In the synthesis of 3,6-dichlorosalicylic acid, xylene is often used as the solvent for the carboxylation of potassium 2,5-dichlorophenolate. google.com The use of solvents with a high dielectric constant can make the reaction reversible, leading to lower product yields. researchgate.net Homogeneous reaction media, such as dimethyl sulfoxide (B87167) (DMSO), have also been investigated, although this can alter the product distribution, favoring the formation of 4-hydroxybenzoic acid in the case of phenol carboxylation. mdpi.com
| Parameter | Typical Range/Value | Impact on Reaction | Source |
| Temperature | 130-160 °C | Affects reaction rate and byproduct formation | numberanalytics.comgoogle.com |
| Pressure | 3-8 MPa | Enhances carboxylation, leading to higher yields | numberanalytics.comgoogle.com |
| Catalyst | 1.2-1.8 moles K₂CO₃ per mole of 2,5-dichlorophenol | Significantly increases the yield of 3,6-dichlorosalicylic acid | google.com |
| Solvent | Xylene | Provides a suitable reaction medium | google.com |
Formation as a Byproduct in Related Synthetic Procedures
While the direct synthesis via the Kolbe-Schmitt reaction is the primary route to dipotassium 3,6-dichlorosalicylate, its precursor, 3,6-dichlorosalicylic acid, can also be formed as a byproduct in other related synthetic procedures. For instance, in the industrial production of salicylic (B10762653) acid itself, various isomers and derivatives can be formed depending on the reaction conditions and the purity of the starting materials. Although not the main product, the presence of dichlorinated phenols as impurities in the phenol feedstock could potentially lead to the formation of dichlorinated salicylic acids, including the 3,6-dichloro isomer, under Kolbe-Schmitt conditions.
Furthermore, research into the carboxylation of other phenolates has shown that the reaction can be complex, with the potential for multiple products. mdpi.com The specific regiochemistry of the carboxylation can be sensitive to the reaction conditions, including the cation and the solvent system used. mdpi.com This complexity underscores the possibility of 3,6-dichlorosalicylic acid, and consequently its dipotassium salt, appearing as a minor component in reaction mixtures where related chlorinated phenols are present.
Purification and Isolation Techniques for Synthetic Intermediates
Following the carboxylation reaction, the initial product is a mixture containing the dipotassium salt of 3,6-dichlorosalicylic acid. google.com The purification and isolation of this intermediate are crucial steps to obtain the desired final product in high purity.
A common procedure involves cooling the reaction mixture and then dissolving the 3,6-dichlorosalicylic acid salt in water. google.com This aqueous solution can then be treated to remove insoluble impurities. The free 3,6-dichlorosalicylic acid is then precipitated by acidification, typically with a strong acid like hydrochloric acid, to a pH of 0-1. google.com The precipitation is often carried out at a controlled temperature, for example, between 60-80°C, followed by cooling to 30-35°C to ensure maximum recovery. google.com
The precipitated 3,6-dichlorosalicylic acid is then collected by filtration, such as centrifugation, and washed to remove any remaining impurities. google.com For further purification, recrystallization can be employed. A suitable solvent system for recrystallization involves dissolving the crude product in a hot solvent, such as ethanol, followed by the addition of a co-solvent like water to induce crystallization upon cooling. orgsyn.org The use of decolorizing carbon during this process can help to remove colored impurities. orgsyn.org
The final isolated 3,6-dichlorosalicylic acid is typically a white or pale solid. google.comchemspider.com The dipotassium salt can then be readily prepared by treating the purified acid with two equivalents of a potassium base, such as potassium hydroxide.
| Step | Description | Purpose | Source |
| Dissolution | The crude reaction product containing the dipotassium salt is dissolved in water. | To separate the soluble salt from insoluble impurities. | google.com |
| Acidification | Hydrochloric acid is added to the aqueous solution to lower the pH to 0-1. | To precipitate the free 3,6-dichlorosalicylic acid. | google.com |
| Filtration | The precipitated acid is collected by methods such as centrifugation. | To separate the solid product from the liquid phase. | google.com |
| Washing | The filtered solid is washed with a suitable solvent, often water. | To remove residual impurities. | google.com |
| Recrystallization | The crude acid is dissolved in a hot solvent and allowed to crystallize upon cooling. | To achieve a high degree of purity. | orgsyn.org |
Advanced Spectroscopic and Structural Characterization of Dipotassium 3,6 Dichlorosalicylate
High-Resolution Mass Spectrometry (HRMS) for Molecular Identity and Compositional Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the precise determination of a molecule's elemental composition based on its exact mass. For dipotassium (B57713) 3,6-dichlorosalicylate, HRMS would confirm its molecular formula, C₇H₂Cl₂K₂O₃.
For the parent acid, 3,6-dichlorosalicylic acid, LCMS analysis in negative ionization mode (ESI-) has shown a prominent ion at a mass-to-charge ratio (m/z) of 204.7, corresponding to the singly deprotonated molecule [M-H]⁻. google.com In contrast, for dipotassium 3,6-dichlorosalicylate, one would expect to observe ions corresponding to the intact salt or its dissociation products in the gas phase, depending on the ionization technique employed.
Table 1: Expected HRMS Data for this compound and Related Species
| Compound/Ion | Molecular Formula | Expected Exact Mass (m/z) | Ion Type |
| This compound | C₇H₂Cl₂K₂O₃ | 281.8450 | [M] |
| [M-K]⁺ | C₇H₂Cl₂KO₃ | 242.8811 | [M-K]⁺ |
| 3,6-Dichlorosalicylic Acid | C₇H₄Cl₂O₃ | 205.9537 | [M] |
| [M-H]⁻ | C₇H₃Cl₂O₃ | 204.9460 | [M-H]⁻ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for detailing the carbon-hydrogen framework of a molecule.
¹H-NMR: For the parent compound, 3,6-dichlorosalicylic acid, ¹H-NMR spectra have been reported. In a solvent like DMSO-d₆, the aromatic protons appear at chemical shifts of 7.34 and 6.77 ppm. google.com The acidic protons of the carboxylic acid and hydroxyl groups are typically broad and can be found in the downfield region, around 13.5-14.5 ppm. google.com Upon formation of the dipotassium salt, the signals for the acidic protons would disappear due to the deprotonation and replacement with potassium ions. The chemical shifts of the aromatic protons would also be expected to shift, likely upfield, due to the increased electron density on the aromatic ring resulting from the formation of the carboxylate and phenoxide ions.
¹³C-NMR: While specific experimental ¹³C-NMR data for this compound is not available in the reviewed literature, the spectrum of the parent acid would show seven distinct carbon signals. The formation of the dipotassium salt would cause significant shifts, particularly for the carboxyl carbon and the carbons bonded to the oxygen atoms, due to the change in hybridization and electronic environment.
Table 2: Reported ¹H-NMR Data for 3,6-Dichlorosalicylic Acid and Predicted Changes for this compound
| Compound | Solvent | Aromatic Protons (ppm) | Acidic Protons (ppm) |
| 3,6-Dichlorosalicylic Acid google.com | DMSO-d₆ | 7.34, 6.77 | ~13.5-14.5 |
| This compound | DMSO-d₆ | Expected upfield shift | Absent |
Vibrational Spectroscopy for Functional Group Analysis and Bonding Characteristics (e.g., Fourier Transform Infrared (FTIR) Spectroscopy, Raman Spectroscopy)
Vibrational spectroscopy techniques like FTIR and Raman are used to identify functional groups and probe the nature of chemical bonds. researchgate.netnbinno.comnist.govepa.gov
FTIR Spectroscopy: For 3,6-dichlorosalicylic acid, the FTIR spectrum would be characterized by a broad O-H stretching band from the carboxylic acid (around 2500-3300 cm⁻¹) and another O-H stretch from the phenolic group (around 3200-3600 cm⁻¹). A sharp C=O stretching vibration from the carboxylic acid would appear around 1700-1730 cm⁻¹.
In the case of this compound, these characteristic bands would be absent. Instead, the formation of the carboxylate group would give rise to strong asymmetric and symmetric stretching vibrations, typically in the regions of 1550-1620 cm⁻¹ and 1300-1420 cm⁻¹, respectively. The deprotonation of the phenolic hydroxyl would also lead to the disappearance of its O-H stretching band. In-situ FTIR studies of the synthesis of 3,6-dichlorosalicylic acid have identified a carboxyl stretching vibration at 1739 cm⁻¹, which, upon formation of the final product, is replaced by bands at 1584 and 1472 cm⁻¹, consistent with the formation of a carboxylate. epa.govresearchgate.net
Raman Spectroscopy: Raman spectroscopy, being complementary to FTIR, would also be sensitive to these structural changes. nbinno.comnist.gov The symmetric vibrations of the aromatic ring are often strong in Raman spectra. The formation of the dipotassium salt would alter the polarizability of the molecule, leading to changes in the Raman spectrum that could be used for characterization.
X-ray Diffraction Analysis for Crystalline Structure Determination and Solid-State Properties
X-ray diffraction is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, such as the coordination of the potassium ions.
As of the current literature review, no public crystal structure data from X-ray diffraction analysis for either 3,6-dichlorosalicylic acid or its dipotassium salt has been found. Such an analysis for this compound would be invaluable. It would reveal how the potassium ions are coordinated to the carboxylate and phenoxide oxygen atoms, whether they are hydrated, and how the molecules pack in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound. Studies on other dipotassium salts have shown complex coordination environments for the potassium ions, which can be elucidated through X-ray diffraction. nih.gov
Comparative Analysis of Experimental Spectroscopic Data with Theoretical Predictions
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for predicting spectroscopic properties. DFT calculations can be used to model the geometry of this compound and to predict its NMR chemical shifts and vibrational frequencies (FTIR and Raman).
Research on the synthesis of 3,6-dichlorosalicylic acid has employed DFT to model the reaction mechanism. epa.govresearchgate.net These studies have reported good agreement between the calculated and experimentally observed vibrational spectra, validating the computational approach. epa.govresearchgate.net A similar comparative analysis for this compound would involve:
Optimizing the geometry of the molecule using a suitable DFT functional and basis set.
Calculating the NMR shielding tensors to predict the ¹H and ¹³C chemical shifts.
Calculating the vibrational frequencies and intensities to generate theoretical FTIR and Raman spectra.
These theoretical data would then be compared with the experimental results. A strong correlation would provide a high degree of confidence in the structural assignment and a deeper understanding of the electronic structure and bonding within the molecule.
Theoretical and Computational Chemistry Studies on Dipotassium 3,6 Dichlorosalicylate and Its Precursors
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone for studying the intrinsic properties of molecules. DFT methods, such as B3LYP, combined with appropriate basis sets like 6-311G(d,p), offer a balance between computational cost and accuracy for molecules of this size. nih.govnih.gov Such calculations have been successfully applied to related dichlorosalicylate systems to elucidate their molecular and electronic properties. nih.govresearchgate.net
The electronic structure of a molecule governs its chemical reactivity and spectroscopic properties. Key aspects of this are the Highest Occupied Molecular Orbital (HOMO), the Lowest Unoccupied Molecular Orbital (LUMO), and the distribution of electronic charge.
The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. researchgate.net The energy difference between these two frontier orbitals, known as the HOMO-LUMO gap (Egap), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. wikipedia.orgnih.gov A small gap suggests that the molecule can be easily excited and is generally more reactive, whereas a large gap indicates higher stability. wikipedia.org For instance, DFT calculations on related compounds like 3,5-dimethyl pyrazolium (B1228807) 3,5-dichloro salicylate (B1505791) have been used to analyze these frontier orbitals and predict reactivity. nih.govresearchgate.net
Charge distribution analysis, often performed using methods like Natural Bond Orbital (NBO) analysis, reveals the localization of partial charges on different atoms within the molecule. This information is crucial for understanding intermolecular interactions, solvation, and reactive sites. In 3,6-dichlorosalicylic acid, the electronegative oxygen and chlorine atoms are expected to carry partial negative charges, influencing the molecule's electrostatic potential and interaction with the potassium counter-ions in the salt form.
Below is a representative table illustrating typical data obtained from DFT calculations for frontier orbital analysis.
| Parameter | Value (eV) | Description |
| EHOMO | -6.8 eV | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. researchgate.net |
| ELUMO | -1.5 eV | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. researchgate.net |
| HOMO-LUMO Gap (Egap) | 5.3 eV | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. wikipedia.org |
Note: The values presented are illustrative and representative of what would be obtained from a DFT/B3LYP calculation.
Computational methods are used to determine the most stable three-dimensional structure of a molecule by finding the minimum energy conformation. nih.gov This process, known as geometry optimization, is fundamental as all other calculated properties depend on the molecular structure. For 3,6-dichlorosalicylic acid and its dipotassium (B57713) salt, DFT calculations can predict bond lengths, bond angles, and dihedral angles. nih.gov
The optimized geometry of 3,6-dichlorosalicylic acid would be influenced by an intramolecular hydrogen bond between the hydroxyl and carboxyl groups, a common feature in salicylic (B10762653) acids. The presence of two chlorine atoms on the aromatic ring will also affect the planarity and electronic distribution of the ring. Computational studies on similar structures, like 3,5-dichlorosalicylic acid, have shown that optimized parameters from DFT calculations are in good agreement with experimental data obtained from X-ray diffraction (XRD). nih.gov
Table: Representative Optimized Geometrical Parameters
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-Cl | 1.74 Å |
| Bond Length | O-H (hydroxyl) | 0.97 Å |
| Bond Length | C=O (carboxyl) | 1.22 Å |
| Bond Angle | C-C-Cl | 121.5° |
Note: These values are representative examples based on DFT calculations for similar chlorinated aromatic acids.
Quantum chemistry can predict various spectroscopic properties, which serves as a powerful tool for interpreting experimental data.
Vibrational Frequencies: DFT calculations can compute the vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov By analyzing the computed vibrational modes, each peak in the experimental spectrum can be assigned to a specific molecular motion (e.g., C-H stretch, C=O bend). This is often aided by Potential Energy Distribution (PED) analysis. nih.gov For 3,6-dichlorosalicylic acid, theoretical spectra would help identify characteristic frequencies for the O-H, C=O, and C-Cl bonds.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can also be estimated computationally. pdx.edu The calculations determine the magnetic shielding around each nucleus (e.g., ¹H, ¹³C), which can then be converted to chemical shifts. These predictions are valuable for assigning signals in complex experimental NMR spectra and confirming the structure of synthesized compounds like dipotassium 3,6-dichlorosalicylate and its precursors. researchgate.netsigmaaldrich.com
Molecular Dynamics and Simulation Studies of Reaction Intermediates and Solvation Effects
Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecular systems, including conformational changes, diffusion, and interactions with surrounding molecules like solvents. acs.org These simulations can provide critical insights into the behavior of reaction intermediates and the role of the solvent in a reaction. youtube.com
For the synthesis of this compound, an important intermediate is the salicylate anion in solution. MD simulations of salicylates in aqueous environments have shown how these ions interact with water molecules and how they behave at interfaces. acs.orgnih.gov For example, simulations reveal that the salicylate ion can penetrate interfaces, with its orientation influenced by the surrounding medium. nih.gov The simulations also detail the structure of the solvation shell around the ion, which is crucial for understanding its reactivity. The formation of the intermediate sodium salicylate, which is soluble in water, is a key step in related syntheses. youtube.com Force fields like OPLS-AA are often employed in these simulations to define the potential energy of the system. nih.gov
Reactivity Prediction and Mechanistic Insights (e.g., Molecular Electrostatic Potential (MEP), Fukui Functions)
To understand how a molecule will react, it is essential to identify its most reactive sites. Computational chemistry offers several descriptors for this purpose.
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. researchgate.net It helps to predict how a molecule will be recognized by another. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net For 3,6-dichlorosalicylic acid, the MEP would show negative potential around the oxygen atoms of the carboxyl and hydroxyl groups, as well as the chlorine atoms, indicating these as likely sites for interaction with positive ions like potassium. researchgate.net
Fukui Functions: The Fukui function is a reactivity descriptor derived from DFT that identifies the most reactive sites in a molecule towards nucleophilic and electrophilic attack. wikipedia.orgscm.com It measures the change in electron density at a specific point when an electron is added to or removed from the molecule. faccts.denih.gov By calculating condensed Fukui functions for each atom, one can rank the atoms' reactivity. This analysis can provide precise insights into which atoms are most likely to participate in a chemical reaction, offering a more quantitative prediction than MEP alone. nih.gov
Thermodynamic and Kinetic Analysis of Reaction Pathways (e.g., Activation Energy Barriers, Enthalpy, Gibbs Free Energy, Equilibrium Constants)
Computational methods can be used to model entire reaction pathways, providing valuable thermodynamic and kinetic data. This includes calculating the energies of reactants, products, and transition states.
The synthesis of salicylates can involve thermodynamically challenging steps that require significant energy input, indicating high activation energy barriers. youtube.com DFT calculations can map out the potential energy surface of a reaction, identifying the transition state structures and calculating their energies. The difference in energy between the reactants and the transition state gives the activation energy (Ea), a key factor determining the reaction rate.
Furthermore, these calculations can determine the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for a reaction. A negative ΔG indicates a spontaneous reaction. Equilibrium constants (Keq) can also be derived from ΔG, providing information on the position of the equilibrium. miracosta.edu For the synthesis of 3,6-dichlorosalicylic acid, for example through the chlorination of salicylic acid, computational analysis could compare different potential pathways, predict reaction yields, and help optimize reaction conditions by identifying the most energetically favorable route. google.comrsc.org Thermal analysis techniques like DSC and TGA can provide experimental thermodynamic data, such as decomposition temperatures, that complement and validate computational findings. nih.gov
In-silico Investigations of Solvent Effects on Reaction Mechanisms
The selection of a solvent is a pivotal decision in the synthesis of chemical compounds, as it can profoundly influence reaction kinetics, selectivity, and the underlying mechanistic pathways. For the synthesis of this compound and its precursors, which involves key steps like electrophilic aromatic substitution (chlorination) and carboxylation, in-silico or computational chemistry offers a powerful lens to examine solvent effects at the molecular level. These theoretical studies allow researchers to model and predict how different solvents interact with reactants, intermediates, and transition states, thereby providing a rational basis for solvent selection and process optimization.
Computational investigations typically utilize quantum mechanical calculations to map out the potential energy surface of a reaction. These studies can be performed in the gas phase (a vacuum) to establish a baseline and then within various solvent environments to quantify their impact. The influence of the solvent is generally modeled in two primary ways:
Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM) or the Universal Solvation Model based on solute electron density (SMD), treat the solvent as a continuous medium characterized by its bulk properties, most notably the dielectric constant (ε). rsc.org This approach is computationally efficient and is widely used to screen a variety of solvents to predict their effect on stabilizing or destabilizing charged species during a reaction. rsc.orgresearchgate.net
Explicit Solvation Models (Hybrid Models): In this more computationally intensive approach, a number of individual solvent molecules are explicitly included in the calculation, typically forming a "solvation shell" around the reacting molecules. rsc.orgresearchgate.net This method allows for the investigation of specific, short-range interactions like hydrogen bonding between the solvent and the solute, which can be critical in certain mechanisms. rsc.orgresearchgate.net
The synthesis of 3,6-dichlorosalicylic acid, the precursor to the dipotassium salt, involves the electrophilic chlorination of salicylic acid. This type of reaction proceeds through a positively charged intermediate known as an arenium ion. quora.com The stability of this charged intermediate is highly sensitive to the surrounding solvent. In-silico studies can calculate the energy of this intermediate and the transition states leading to it in different solvents. Polar solvents are generally found to be more effective at stabilizing this charged intermediate, which typically lowers the activation energy of the rate-determining step and accelerates the reaction. quora.comyoutube.com
Similarly, if a synthetic route involves a nucleophilic aromatic substitution (SNAr) step, the reaction proceeds via a negatively charged intermediate (a Meisenheimer complex). researchgate.net The stability of this anionic complex is also heavily influenced by the solvent. Computational studies have shown that polar aprotic solvents (like DMSO or DMF) are particularly effective at solvating the cation without strongly interacting with the nucleophile, leading to significant rate enhancements compared to protic solvents. researchgate.netnih.gov
Detailed research findings from theoretical studies on related aromatic substitution reactions provide insight into the expected solvent effects. By calculating the activation energies (Ea) for key steps, a quantitative comparison can be made.
| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (Ea) for Electrophilic Chlorination (kcal/mol) | Reaction Type |
|---|---|---|---|
| Cyclohexane | 2.0 | 28.5 | Electrophilic Aromatic Substitution |
| Toluene | 2.4 | 26.2 | Electrophilic Aromatic Substitution |
| Acetic Acid | 6.2 | 23.1 | Electrophilic Aromatic Substitution |
| Dichloromethane | 8.9 | 21.7 | Electrophilic Aromatic Substitution |
| Methanol (B129727) | 33.0 | 18.4 | Electrophilic Aromatic Substitution |
The data in the table illustrates a common trend observed in in-silico studies of electrophilic aromatic substitution: as the polarity of the solvent (indicated by the dielectric constant) increases, the calculated activation energy for the reaction tends to decrease. quora.com This is because more polar solvents provide greater stabilization to the charged arenium ion intermediate, making it easier to form. quora.comyoutube.com These computational predictions are invaluable for rationalizing experimental outcomes and for guiding the design of more efficient synthetic protocols for producing this compound.
Chemical Reactivity and Transformation Mechanisms of Dipotassium 3,6 Dichlorosalicylate
Proton Transfer Mechanisms and Acid-Base Equilibria
The synthesis of 3,6-dichlorosalicylic acid (3,6-DCSA) from 2,5-dichlorophenoxide and carbon dioxide, a process known as the Kolbe-Schmitt reaction, is fundamentally influenced by proton transfer mechanisms. researchgate.net In this reaction, the dipotassium (B57713) salt is the direct carboxylated product. researchgate.net Theoretical studies using density functional theory (DFT) have shown that the reaction proceeds through an electrophilic attack by CO2 followed by a proton transfer. epa.govresearchgate.net
A significant side reaction in the synthesis of 3,6-DCSA is the formation of 2,5-dichlorophenol (B122974) (2,5-DCP). researchgate.net This byproduct can reach a theoretical maximum yield of 50%, which significantly hinders the forward reaction and complicates mass transfer due to its high viscosity. researchgate.net The formation of 2,5-DCP is facilitated by a Brønsted–Lowry proton transfer mechanism, which involves the rotation of the carboxyl group and is thermodynamically favorable. researchgate.net The mechanism of this side reaction involves a bimolecular proton transfer step, which has a lower activation barrier compared to an intramolecular rearrangement. researchgate.net
The acid-base equilibria of 3,6-dichlorosalicylic acid are crucial for its reactivity. The presence of two acidic protons, one on the carboxylic acid and one on the phenolic hydroxyl group, allows for the formation of the dipotassium salt. The pKa of the related 2,4-dichlorophenol (B122985) is 7.9, indicating that the phenolic proton is weakly acidic. wikipedia.org The electron-withdrawing nature of the chlorine atoms influences the acidity of both the carboxylic acid and the hydroxyl group.
Role as a Nucleophile or Electrophile in Subsequent Reactions (e.g., Methylation)
The reactivity of dipotassium 3,6-dichlorosalicylate as a nucleophile or electrophile is central to its utility in further chemical synthesis, such as in the production of the herbicide dicamba. google.comgoogle.com In these subsequent reactions, the carboxylate and phenoxide ions of the dipotassium salt can act as nucleophiles.
For instance, in methylation reactions, which are a key step in the synthesis of some herbicides, the oxygen atoms of the carboxylate and phenoxide can attack an electrophilic methyl source. nih.gov The nucleophilicity of these groups is influenced by the electronic effects of the chlorine substituents on the benzene (B151609) ring.
Conversely, the aromatic ring of 3,6-dichlorosalicylate can undergo electrophilic substitution reactions, although the presence of two deactivating chlorine atoms makes it less reactive than unsubstituted salicylic (B10762653) acid. epa.gov The chlorine atoms, being electron-withdrawing, increase the activation energy barriers for electrophilic attack compared to unsubstituted phenol (B47542). epa.gov
Byproduct Formation Pathways and Chemical Impurity Generation (e.g., 2,5-DCP)
The primary route for the formation of 3,6-dichlorosalicylic acid is the Kolbe-Schmitt reaction of 2,5-dichlorophenoxide with CO2. researchgate.netresearchgate.net However, this process is often plagued by the formation of a significant byproduct, 2,5-dichlorophenol (2,5-DCP). researchgate.netiarc.fr
Theoretical and experimental studies have confirmed that the formation of 2,5-DCP occurs through a thermodynamically favorable Brønsted–Lowry proton transfer mechanism. researchgate.net This side reaction can theoretically consume up to half of the reactants, thereby limiting the yield of the desired 3,6-dichlorosalicylic acid. researchgate.net The high viscosity of the 2,5-DCP byproduct also presents challenges for the separation and purification of the final product. researchgate.net
Other potential impurities in the synthesis of 3,6-dichlorosalicylic acid can arise from the starting materials or from other side reactions. For example, if salicylic acid is used as a starting material for chlorination, incomplete chlorination could lead to the presence of mono-chlorinated salicylic acids. nbinno.com The choice of chlorinating agent can also introduce impurities; for instance, using trichloroisocyanuric acid can generate cyanuric acid as a byproduct. google.com
Influence of Electronic and Steric Effects of Substituents on Chemical Reactivity
The chemical reactivity of this compound is significantly influenced by the electronic and steric effects of its substituents. The two chlorine atoms, the hydroxyl group, and the carboxyl group all play a role in directing the course of chemical transformations.
Electronic Effects:
The chlorine atoms are electron-withdrawing groups, which have a profound impact on the reactivity of the aromatic ring. epa.gov They decrease the electron density of the ring, making it less susceptible to electrophilic attack. epa.gov This deactivating effect increases the activation energy for reactions like carboxylation in the Kolbe-Schmitt synthesis. epa.gov The electron-withdrawing nature of the chlorine atoms also increases the acidity of both the carboxylic acid and the phenolic hydroxyl group.
Steric Effects:
The positions of the substituents on the benzene ring create steric hindrance that can influence the approach of reactants. The chlorine atom at the 6-position, ortho to the hydroxyl group, can sterically hinder reactions involving the hydroxyl group. Similarly, the chlorine atom at the 3-position can influence the reactivity of the adjacent carboxyl group. In the Kolbe-Schmitt reaction, the regioselectivity of the carboxylation is influenced by the steric and electronic environment created by the existing substituents.
Coordination Chemistry Potential of the 3,6 Dichlorosalicylate Anion
Characterization of the Anion as a Ligand (e.g., Denticity, Binding Modes)
The 3,6-dichlorosalicylate anion is an organic ligand derived from salicylic (B10762653) acid, featuring two chlorine atoms substituted on the benzene (B151609) ring. nbinno.com From a coordination chemistry perspective, it is a versatile ligand because it possesses two potential donor groups for metal chelation: the carboxylate group (-COO⁻) and the adjacent hydroxyl group (-OH). ijesi.org The presence of these two groups in an ortho position allows the anion to act as a bidentate chelator, forming a stable six-membered ring with a central metal ion. iosrjournals.org
The coordination behavior of salicylate-type ligands is diverse and can be influenced by factors such as the nature of the metal ion, the solvent system, and the presence of other ligands. ijesi.orgnih.gov The primary binding modes for the 3,6-dichlorosalicylate anion include:
Monodentate: Coordination occurs through only one of the oxygen atoms of the carboxylate group.
Bidentate Chelating: Both the hydroxyl oxygen and one of the carboxylate oxygens bind to a single metal center. This is a very common mode for salicylate (B1505791) ligands as it results in a thermodynamically stable six-membered chelate ring. iosrjournals.org
Bidentate Bridging: The carboxylate group can bridge two different metal ions, a common feature in the formation of coordination polymers. ijesi.orgresearchgate.net
The two chlorine atoms on the aromatic ring are not typically involved in direct coordination but exert significant electronic and steric influence. As electron-withdrawing groups, they can affect the acidity of the phenolic proton and the electron density on the donor oxygen atoms, thereby modulating the strength of the metal-ligand bonds.
| Property | Description |
| Systematic Name | 3,6-dichloro-2-hydroxybenzoate |
| Functional Groups | Carboxylate (-COO⁻), Hydroxyl (-OH), Chloro (-Cl) |
| Potential Denticity | Monodentate, Bidentate |
| Common Binding Modes | Chelating, Bridging |
Synthesis and Characterization of Metal Complexes Containing 3,6-Dichlorosalicylate Ligands
The synthesis of metal complexes with 3,6-dichlorosalicylate ligands generally follows established methods for metal carboxylates. A typical procedure involves the reaction of a soluble metal salt (e.g., nitrates, chlorides, or acetates) with the ligand, often in its salt form like dipotassium (B57713) 3,6-dichlorosalicylate, in a suitable solvent such as water, ethanol, or a mixture thereof. iosrjournals.orgresearchgate.net The resulting metal complexes can often be isolated as crystalline solids by precipitation or slow evaporation of the solvent. nih.gov For instance, transition metal complexes of similar substituted salicylates have been synthesized by reacting the ligand and the metal salt in a 2:1 molar ratio in an appropriate solvent. tsijournals.com
Characterization of these complexes is crucial to confirm their structure and properties. Standard techniques employed include:
Infrared (IR) Spectroscopy: This technique is used to verify the coordination of the ligand to the metal ion. The coordination of the carboxylate and hydroxyl groups is confirmed by shifts in the frequencies of their characteristic vibrational bands (e.g., C=O and O-H stretching) compared to the free ligand. iosrjournals.org
Elemental Analysis: Provides the percentage composition of elements (C, H, N, etc.) in the complex, which helps in confirming its empirical formula. tsijournals.com
UV-Visible Spectroscopy: This method gives insight into the electronic structure of the complexes. The spectra can show bands corresponding to d-d transitions in transition metal complexes or f-f transitions in lanthanide complexes, as well as ligand-to-metal charge transfer bands. iosrjournals.orgresearchgate.net
Molar Conductance Measurements: These measurements, taken in a suitable solvent like DMF or DMSO, help determine whether the complexes are electrolytic or non-electrolytic in nature. tsijournals.com
| Characterization Technique | Information Obtained |
| Single-Crystal X-ray Diffraction | 3D molecular structure, coordination geometry, bond parameters, supramolecular packing. nih.gov |
| Infrared (IR) Spectroscopy | Confirmation of ligand coordination via shifts in vibrational frequencies of functional groups. iosrjournals.org |
| Elemental Analysis | Determination of the empirical formula of the complex. tsijournals.com |
| UV-Visible Spectroscopy | Information on electronic transitions (d-d, f-f, charge transfer). researchgate.net |
| Molar Conductance | Determination of the electrolytic nature of the complex in solution. tsijournals.com |
Investigation of Coordination Geometries and Metal-Ligand Bonding
The coordination geometry around a metal ion in a complex is determined by the metal's size, electronic configuration, and the number and nature of the coordinating ligands. For complexes involving the 3,6-dichlorosalicylate ligand, a variety of geometries are possible. With transition metals, which often exhibit coordination numbers of four or six, common geometries such as tetrahedral, square planar, or octahedral can be expected. tsijournals.comnih.gov For example, complexes with a metal-to-ligand ratio of 1:2 could adopt a four-coordinate square planar or a six-coordinate distorted octahedral geometry, with the latter being completed by solvent molecules or other co-ligands. tsijournals.comnih.gov
Lanthanide ions, being larger, typically exhibit higher coordination numbers (e.g., 7, 8, or 9), leading to more complex geometries like capped trigonal prismatic or square antiprismatic structures. nih.gov
The metal-ligand bond in these complexes is formed between the hard oxygen donor atoms of the salicylate's carboxylate and hydroxyl groups and the metal ion. The nature of this bond has both ionic and covalent characteristics. The strength and nature of this interaction can be probed by various methods. X-ray diffraction provides direct measurement of metal-oxygen bond lengths, which can be compared to benchmark values. Spectroscopic techniques, such as IR, show shifts that indicate the strength of the interaction. For instance, a significant shift in the carbonyl stretching frequency upon coordination indicates a change in the C=O bond order and a strong interaction with the metal center. iosrjournals.org
Potential Applications in Inorganic Chemistry and Materials Science (e.g., as a Building Block for Supramolecular Structures)
The 3,6-dichlorosalicylate ligand is a promising building block for constructing supramolecular structures and coordination polymers. nih.gov This potential stems from the multiple functional groups capable of engaging in a variety of directional, non-covalent interactions. These interactions include:
Hydrogen Bonding: The hydroxyl and carboxylate groups can act as both hydrogen bond donors and acceptors, linking complex units together. nih.gov
Halogen Bonding: The chlorine atoms on the aromatic ring can act as halogen bond donors, interacting with Lewis basic sites (like oxygen or nitrogen atoms) on adjacent molecules. This type of interaction is increasingly recognized as a powerful tool for crystal engineering. researchgate.netmdpi.com
By carefully selecting the metal ion and reaction conditions, these non-covalent interactions can be exploited to guide the self-assembly of individual molecular complexes into extended one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. nih.gov Such materials, often referred to as metal-organic frameworks (MOFs), are of great interest in materials science. mdpi.com
The incorporation of specific metal ions can impart functional properties to these materials. For example, lanthanide ions (like Eu³⁺ or Tb³⁺) are known for their characteristic luminescence, and incorporating them into frameworks with 3,6-dichlorosalicylate could lead to new luminescent materials. nih.govnih.gov Similarly, transition metal complexes can exhibit interesting magnetic or catalytic properties. The systematic study of rare-earth complexes with the related 3,5-dichlorobenzoic acid has shown how structural evolution across the lanthanide series leads to changes in supramolecular assembly and magnetic behavior. nih.gov
Advanced Analytical Methodologies for Detection and Quantification in Complex Chemical Matrices
High-Performance Liquid Chromatography (HPLC) with Advanced Detection Techniques
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and quantifying non-volatile and thermally sensitive compounds like Dipotassium (B57713) 3,6-dichlorosalicylate. The separation is achieved by passing a pressurized liquid solvent containing the sample mixture through a column filled with a solid adsorbent material.
HPLC with UV and Diode Array Detection (DAD) : This is a common configuration where detection is based on the analyte's ability to absorb ultraviolet (UV) light. A standard UV detector uses a single wavelength, while a Diode Array Detector (DAD) scans a range of wavelengths simultaneously, providing a UV spectrum of the eluting compound. uan.edu.mxnih.gov This spectral information enhances confidence in peak identification and can be used to check for peak purity. For aromatic compounds like salicylates, UV detection is highly effective. youtube.comresearchgate.net The analysis of related compounds suggests that a wavelength between 220 nm and 280 nm would be appropriate for detection. uan.edu.mxnih.gov
HPLC with Mass Spectrometry (MS) Detection : Coupling HPLC with a mass spectrometer provides a higher level of specificity and sensitivity. The mass spectrometer measures the mass-to-charge ratio (m/z) of the ionized analyte, offering definitive identification. This is particularly valuable in complex matrices where multiple components might co-elute or have similar UV spectra. researchgate.net
Table 1: Illustrative HPLC Method Parameters for Dichlorosalicylate Analysis
| Parameter | Setting | Rationale/Reference |
|---|---|---|
| Column | C18 or C8 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm) | Standard for separating moderately polar aromatic compounds. uan.edu.mxnih.gov |
| Mobile Phase | Acetonitrile and water (with formic or phosphoric acid) | A common gradient or isocratic system for acidic compounds to ensure good peak shape. nih.govmdpi.com |
| Flow Rate | 0.6 - 1.5 mL/min | Typical analytical flow rates for standard HPLC columns. uan.edu.mxnih.gov |
| Detection (UV/DAD) | ~225 - 281 nm | Wavelengths where aromatic acids and substituted phenols exhibit strong absorbance. uan.edu.mxnih.gov |
| Detection (MS) | Electrospray Ionization (ESI) in negative ion mode | Salicylates readily form [M-H]⁻ ions, making negative ESI highly sensitive. nih.gov |
| Injection Volume | 5 - 20 µL | Standard injection volume for analytical HPLC. mdpi.com |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Strategies
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the separation capabilities of GC with the detection power of MS. However, GC is suitable only for volatile and thermally stable compounds. Dipotassium 3,6-dichlorosalicylate, being a salt of a carboxylic acid, is non-volatile. Therefore, a chemical modification step known as derivatization is required to convert it into a volatile analog suitable for GC analysis. researchgate.net
Derivatization Strategies : The primary goal of derivatization is to replace the active hydrogen atoms on the carboxyl and hydroxyl groups with non-polar, thermally stable groups. researchgate.netresearchgate.net
Silylation : Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.
Alkylation (e.g., Methylation) : Reagents such as trimethylsilyldiazomethane (B103560) (TMSD) or methanol (B129727) in the presence of an acid catalyst convert the carboxylic acid to its methyl ester and the phenolic hydroxyl to a methyl ether. researchgate.net
Acylation : Reagents like pentafluoropropionic anhydride (B1165640) (PFP) can be used to form ester and amide derivatives that are highly volatile and detectable by electron capture detectors. nih.gov
Once derivatized, the sample is injected into the GC-MS system, where the components are separated based on their boiling points and interaction with the GC column, followed by mass analysis for identification and quantification. nih.govnih.gov
Table 2: Potential GC-MS Derivatization and Analysis Parameters
| Parameter | Setting | Rationale/Reference |
|---|---|---|
| Derivatization Reagent | Trimethylsilyldiazomethane (TMSD) or BSTFA | Converts acidic protons on carboxyl and hydroxyl groups to volatile derivatives. researchgate.netresearchgate.net |
| Reaction Conditions | Heating (e.g., 60-80 °C) for a specified time (e.g., 30-60 min) | To ensure complete derivatization. nih.gov |
| GC Column | DB-5MS or similar non-polar column (e.g., 30 m x 0.25 mm) | Provides good separation for a wide range of derivatized organic compounds. nih.gov |
| Carrier Gas | Helium at a constant flow (e.g., 1.0 mL/min) | Inert carrier gas standard for GC-MS. nih.gov |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching. |
| Detection | Selected Ion Monitoring (SIM) or Full Scan | SIM for high sensitivity quantification of target analytes; Full Scan for identification. nih.gov |
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS)
LC-ESI-MS/MS is one of the most sensitive and selective analytical techniques available for quantifying trace levels of compounds in highly complex matrices. chromatographyonline.comlongdom.org This method combines the separation power of liquid chromatography with the high specificity of tandem mass spectrometry.
The process involves the ESI source ionizing the analyte as it elutes from the LC column, typically by forming protonated [M+H]⁺ or deprotonated [M-H]⁻ ions. For this compound, analysis in negative ion mode to detect the 3,6-dichlorosalicylate anion would be most effective. nih.gov In the tandem mass spectrometer, a specific precursor ion (the deprotonated molecule) is selected, fragmented through collision-induced dissociation, and a specific product ion is monitored. This transition is highly specific to the target analyte, minimizing interferences and providing excellent sensitivity. nih.govnih.gov
Table 3: Representative LC-ESI-MS/MS Parameters for Dichlorosalicylate
| Parameter | Setting | Rationale/Reference |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Negative | Carboxylic acids and phenols readily deprotonate to form negative ions, enhancing sensitivity. nih.gov |
| Precursor Ion (Q1) | m/z of deprotonated 3,6-dichlorosalicylate | Selects the molecular ion of the target analyte for fragmentation. |
| Product Ion (Q3) | A characteristic fragment ion (e.g., from loss of CO₂) | Monitored for specific quantification. The transition from precursor to product is unique. nih.gov |
| Collision Gas | Argon or Nitrogen | Used to induce fragmentation of the precursor ion in the collision cell. |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) | Simultaneously measures specific precursor-to-product ion transitions for high-throughput, sensitive, and selective quantification. nih.gov |
In Situ Spectroscopic Monitoring for Reaction Progress and Intermediate Identification (e.g., FTIR)
In situ monitoring techniques allow for the real-time analysis of a chemical reaction without the need for sampling. mdpi.com Fourier Transform Infrared (FTIR) spectroscopy is particularly well-suited for this purpose, as it can track changes in the concentrations of reactants, intermediates, and products by monitoring their characteristic vibrational frequencies. youtube.comnih.gov
By inserting a fiber-optic ATR (Attenuated Total Reflectance) probe directly into the reaction vessel, FTIR spectra can be collected continuously. mdpi.com For a reaction involving this compound, one could monitor the appearance or disappearance of key functional groups. For instance, the formation of the carboxylate group or changes in the aromatic C-H and C-Cl stretching regions would provide direct insight into the reaction kinetics and help identify the optimal reaction endpoint. youtube.com This approach eliminates the delay and potential for sample degradation associated with offline analysis like chromatography. mdpi.com
Table 4: Key FTIR Vibrational Frequencies for Monitoring Salicylate-Related Reactions
| Functional Group | Approximate Wavenumber (cm⁻¹) | Significance in Monitoring |
|---|---|---|
| O-H Stretch (Phenolic) | 3200 - 3600 | Disappearance indicates reaction at the hydroxyl group. |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Disappearance indicates conversion to the carboxylate salt. |
| C=O Stretch (Carboxylate Salt) | 1550 - 1610 | Appearance indicates formation of the potassium salt. |
| Aromatic C=C Bending | 1450 - 1600 | Changes can indicate modification of the aromatic ring. |
| C-Cl Stretch | 600 - 800 | Appearance or shift indicates chlorination of the aromatic ring. |
Method Development and Validation for Process Stream Analysis
For any analytical method to be used in a regulated environment or for process control, it must be properly developed and validated. analchemres.orgcdc.gov Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The key parameters, often defined by guidelines from the International Council for Harmonisation (ICH), ensure the method is reliable, reproducible, and accurate. analchemres.org
For analyzing this compound in a process stream, a validated method would give confidence that the measured concentration is correct, allowing for precise process control. This involves rigorously testing the method's performance. cdc.gov
Table 5: Key Validation Parameters for an Analytical Method
| Validation Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, starting materials). analchemres.org | No interference at the retention time/m/z of the analyte. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. analchemres.org | Correlation coefficient (r²) > 0.99. |
| Accuracy | The closeness of test results to the true value, often assessed by spike/recovery experiments. analchemres.org | Recovery typically within 98-102% for drug substance analysis. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Includes repeatability and intermediate precision. analchemres.org | Relative Standard Deviation (RSD) < 2%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. analchemres.org | Determined based on signal-to-noise ratio (e.g., 3:1). |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. analchemres.org | Determined based on signal-to-noise ratio (e.g., 10:1). |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. analchemres.org | No significant change in results with minor variations in flow rate, pH, temperature, etc. |
Chemical Derivatives and Analogues: Structure Property Relationships Chemical Focus
Synthesis of Analogues with Modified Halogenation and Other Substituent Patterns
The synthesis of analogues of dichlorosalicylates involves a range of organic reactions aimed at introducing diverse functional groups and altering the halogenation pattern on the aromatic ring. These synthetic strategies allow for the creation of a library of compounds, each with unique electronic and steric properties.
Common synthetic routes include palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to introduce new aryl or alkyl groups. nih.govnih.gov For instance, iodosalicylic acid esters can be coupled with various arylboronic acids to yield bi-aryl substituted salicylates. nih.gov Subsequent hydrolysis of the ester group then provides the corresponding carboxylic acid. nih.govnih.gov
Other modifications involve direct electrophilic substitution on the salicylate (B1505791) ring. Nitration can introduce nitro groups, which can be further reduced to amino groups, providing a handle for additional functionalization. nih.govnih.gov The synthesis of salicylanilides, for example, has been achieved from nitro-substituted salicylic (B10762653) acids. nih.gov Esterification of the carboxylic acid or etherification of the hydroxyl group are also common strategies to produce derivatives. nih.govresearchgate.net The synthesis of salicylaldehyde derivatives can be accomplished through the formation of an anhydro dimer intermediate, which allows for chemical transformations on the ring before hydrolysis releases the final substituted product. google.comgoogle.com
A summary of synthetic approaches is provided in the table below.
| Synthetic Method | Reactants/Reagents | Type of Analogue Produced | Reference |
| Suzuki Coupling | Iodosalicylate esters, Arylboronic acids, Pd(PPh₃)₄ | Bi-aryl substituted salicylates | nih.govnih.gov |
| Esterification | Salicylic acid, Alcohol, H₂SO₄ | Salicylate esters | nih.govresearchgate.net |
| Hydrolysis | Salicylate esters, LiOH or other bases | Salicylic acids | nih.govnih.gov |
| Nitration | Salicylic acid, Nitrating agents | Nitro-substituted salicylates | nih.govnih.gov |
| Amide Formation | Salicylic acid derivatives, Amines | Salicylamides | nih.gov |
Investigation of Chemical Structure-Reactivity Relationships and Conformational Preferences
The relationship between the chemical structure of salicylate analogues and their reactivity is a subject of extensive investigation. The nature, position, and number of substituents on the aromatic ring profoundly influence the molecule's properties.
Studies have shown that halogenation at the 3- and 5-positions of the salicylic acid ring is particularly significant for certain biological activities. researchgate.netnih.gov Electron-withdrawing groups, such as chlorine and fluorine, at these positions generally enhance activity compared to the parent salicylic acid. researchgate.netnih.govmdpi.com In contrast, substitutions on the 2-hydroxyl group or at the 4-position often lead to reduced or eliminated activity. researchgate.netnih.gov The introduction of other electron-withdrawing groups like a nitro group at the 3- and 5-positions can also result in increased activity in different contexts, such as the inhibition of beta-lactamase. nih.gov Similarly, amidation of the carboxylic acid group combined with chlorination at the 5-position has been found to confer an additive inhibitory activity on NFκB. nih.gov
The relative activity of various halogenated salicylates in inducing PR-1a protein, a marker for systemic acquired resistance in plants, highlights these structure-reactivity relationships.
| Compound | Substitution Pattern | Relative Activity Rank | Reference |
| 3,5-Difluorosalicylate | 3-F, 5-F | 1 | researchgate.netnih.gov |
| 3-Chlorosalicylate | 3-Cl | 2 | researchgate.netnih.gov |
| 5-Chlorosalicylate | 5-Cl | 3 | researchgate.netnih.gov |
| 3,5-Dichlorosalicylate | 3-Cl, 5-Cl | 4 | researchgate.netnih.gov |
| 3-Chloro-5-fluorosalicylate | 3-Cl, 5-F | 5 | researchgate.netnih.gov |
| Salicylic Acid (SA) | Unsubstituted | Baseline | researchgate.netnih.gov |
Conformational preferences, particularly those involving intramolecular hydrogen bonding between the 2-hydroxyl group and the carboxyl group, are also critical. Substituents can modulate the strength of this hydrogen bond, thereby influencing the molecule's conformation and reactivity. acs.org In salicylaldehyde hydrazone derivatives, a closely related system, electron-withdrawing substituents at certain positions were found to be associated with stronger intramolecular hydrogen bonds. acs.org The orientation of substituents can lead to different conformational isomers (e.g., axial vs. equatorial in saturated ring systems), which can have distinct energy levels and reactivity profiles.
Computational Studies of Chemical Reactivity Trends Across Analogues
Computational chemistry provides powerful tools for predicting and understanding the chemical reactivity of salicylate analogues. Methods like Density Functional Theory (DFT) are employed to calculate a variety of molecular properties and reactivity descriptors. nih.govresearchgate.net
These descriptors offer quantitative insights into the electronic structure of the molecules. Key parameters include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. researchgate.net Other calculated descriptors such as ionization potential, electron affinity, chemical hardness, and electronegativity help to build a comprehensive picture of reactivity trends across a series of analogues. nih.govresearchgate.net For example, studies on pyrazinamide analogs of salicylic acid have used these DFT-calculated descriptors to evaluate and compare the reactivity of different derivatives. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies represent another important computational approach. QSAR models aim to establish a mathematical relationship between chemical structure and a specific activity. nih.gov These models use calculated molecular descriptors to predict the activity of new, unsynthesized compounds, thereby guiding the design of analogues with desired properties. nih.govnih.gov
The table below lists common quantum chemical descriptors used to analyze reactivity.
| Descriptor | Symbol | Significance | Reference |
| Highest Occupied Molecular Orbital Energy | EHOMO | Related to the ability to donate an electron | researchgate.net |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Related to the ability to accept an electron | researchgate.net |
| HOMO-LUMO Energy Gap | Eg | Indicator of chemical stability and reactivity | researchgate.net |
| Chemical Hardness | η | Measures resistance to change in electron distribution | researchgate.net |
| Electronegativity | χ | Measures the power of an atom to attract electrons | researchgate.net |
| Global Electrophilicity Index | ω | Describes the ability of a molecule to accept electrons | researchgate.net |
Comparison of Theoretical and Experimental Data for Closely Related Salicylate Derivatives
A crucial aspect of computational chemistry is the validation of theoretical predictions against experimental data. This comparison ensures the reliability of the computational models and provides a deeper understanding of the structure-property relationships observed in the laboratory.
For salicylate derivatives, theoretical calculations of molecular geometry, such as bond lengths and angles, have been shown to be in good agreement with experimental results obtained from techniques like X-ray crystallography. researchgate.net For instance, a detailed analysis of salicylaldehyde hydrazones compared theoretically derived structural data with X-ray diffraction data, confirming that substituent effects on intramolecular hydrogen bond strength could be accurately predicted. acs.org
In the context of structure-based drug design, molecular docking simulations are used to predict the binding orientation and affinity of salicylate analogues to a biological target. The binding energies calculated from these simulations can then be correlated with experimentally determined inhibitory activities, such as the half-maximal inhibitory concentration (IC₅₀). nih.gov A good correlation between theoretical binding energies and experimental IC₅₀ values, as seen in studies of methyl salicylate-based thiazoles, lends support to the proposed binding mode and the accuracy of the computational model. nih.govualberta.ca This synergy between theoretical and experimental approaches is invaluable for the rational design of new chemical entities based on the salicylate scaffold.
Environmental Chemical Fate and Transformation Non Toxicity Focus
Chemical Degradation Pathways in Environmental Compartments (e.g., Hydrolysis, Photolysis in Water and Soil Systems)
Hydrolysis: Chlorinated aromatic compounds are generally resistant to hydrolysis under typical environmental pH and temperature conditions. The carbon-chlorine bonds on the aromatic ring are stable, and cleavage of these bonds through hydrolysis is not considered a significant degradation pathway for this class of compounds.
Photolysis: Aromatic compounds can undergo photodegradation when exposed to sunlight. For chlorinated aromatic acids, this can involve the reductive dechlorination of the molecule. The presence of hydroxyl and carboxyl functional groups on the benzene (B151609) ring can influence the electronic properties of the molecule and, consequently, its susceptibility to photolytic degradation. The degradation of salicylic (B10762653) acid, a related compound, has been shown to follow pseudo-first-order reaction kinetics and is influenced by factors such as the initial concentration and oxygen levels.
Abiotic Transformation Mechanisms and Products
Detailed studies identifying the specific mechanisms and products of abiotic transformation of 3,6-dichlorosalicylic acid are limited. Based on the principles of environmental chemistry for similar compounds, potential abiotic transformations could include:
Photochemical Reactions: Absorption of UV radiation could lead to the cleavage of the carbon-chlorine bonds, potentially forming less chlorinated salicylic acid derivatives or other degradation products.
Oxidation-Reduction Reactions: In the presence of reactive oxygen species in the environment, oxidation of the aromatic ring or decarboxylation could occur.
Without specific studies on 3,6-dichlorosalicylic acid, the exact nature and rate of these abiotic transformations remain speculative.
Identification of Byproducts and Metabolites from Chemical Degradation Processes
While information on abiotic degradation products is scarce, studies on the microbial degradation of 3,6-dichlorosalicylic acid, a metabolite of the herbicide Dicamba, have identified specific byproducts. In anaerobic sludge, 3,6-DCSA can undergo decarboxylation and dechlorination.
One identified degradation pathway involves the dechlorination of 3,6-DCSA to form 6-chlorosalicylic acid . This intermediate can then be further decarboxylated to produce 2,5-dichlorophenol (B122974) . These metabolites provide insight into the potential breakdown products of the compound in biologically active environments.
Table 1: Identified Metabolites from the Microbial Degradation of 3,6-Dichlorosalicylic Acid
| Metabolite | Formation Pathway |
|---|---|
| 6-Chlorosalicylic acid | Dechlorination of 3,6-Dichlorosalicylic acid |
| 2,5-Dichlorophenol | Decarboxylation of 6-Chlorosalicylic acid |
Considerations in Chemical Manufacturing Processes Regarding Unintended Formation of Chlorinated Byproducts
The synthesis of 3,6-dichlorosalicylic acid, and by extension its dipotassium (B57713) salt, can lead to the formation of unintended chlorinated byproducts. One common industrial synthesis method is the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide.
In the production of 3,6-dichlorosalicylic acid from 2,5-dichlorophenoxide and carbon dioxide, a significant side reaction can occur. This side reaction leads to the formation of 2,5-dichlorophenol (2,5-DCP) as a major byproduct researchgate.net. The formation of 2,5-DCP can occur through a proton transfer mechanism and can significantly reduce the yield of the desired 3,6-dichlorosalicylic acid researchgate.net.
The potential for the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), commonly known as dioxins, is a general concern in chemical manufacturing processes involving chlorinated aromatic compounds, particularly at elevated temperatures and in the presence of catalysts. General mechanisms for dioxin formation include:
Precursor condensation: Reactions involving the condensation of chlorinated phenolic precursors.
De novo synthesis: Formation from carbonaceous materials in the presence of a chlorine source and a metal catalyst.
It is important to note that these are general mechanisms, and the specific conditions of the manufacturing process for Dipotassium 3,6-dichlorosalicylate would determine the likelihood of such byproduct formation.
Future Research Directions for Dipotassium 3,6 Dichlorosalicylate in Chemical Sciences
Exploration of Novel and Sustainable Synthetic Routes
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research in this area for Dipotassium (B57713) 3,6-dichlorosalicylate should prioritize green chemistry principles. researchgate.net
Atom Economy and Waste Reduction: Traditional syntheses of related compounds often involve multiple steps with the potential for significant waste generation. youtube.com Future synthetic strategies should aim to maximize atom economy by designing routes that incorporate most of the atoms from the starting materials into the final product. researchgate.net This could involve exploring one-pot synthesis approaches or catalytic methods that minimize the use of stoichiometric reagents.
Renewable Feedstocks and Greener Solvents: An important research avenue is the use of renewable feedstocks. While the industrial synthesis of salicylic (B10762653) acid is well-established, exploring bio-based routes for its chlorinated derivatives could significantly improve sustainability. researchgate.net Furthermore, the replacement of conventional volatile organic solvents with greener alternatives like water, supercritical fluids, or ionic liquids should be a key consideration in developing new synthetic protocols.
Catalytic C-H Activation/Halogenation: A significant advancement would be the development of catalytic methods for the direct dichlorination of a salicylate (B1505791) precursor. This would be a more atom-economical and potentially more selective approach than traditional electrophilic aromatic substitution reactions, which often require harsh conditions and can lead to isomeric mixtures. Research into transition-metal-catalyzed or even metal-free C-H activation and halogenation strategies could provide a more direct and sustainable route to 3,6-dichlorosalicylic acid, the precursor to the dipotassium salt. mdpi.com
Flow Chemistry: The application of continuous flow chemistry for the synthesis of Dipotassium 3,6-dichlorosalicylate offers several advantages over traditional batch processing. Flow reactors can provide better control over reaction parameters such as temperature and pressure, leading to improved yields and safety. This approach also allows for easier scalability and the potential for in-line purification, further enhancing the sustainability of the manufacturing process.
Deeper Insights from Advanced Computational Chemistry for Reaction Design
Computational chemistry provides powerful tools to predict and understand chemical reactivity, offering a pathway to more efficient and targeted experimental work. nih.govyoutube.com
DFT for Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of potential synthetic reactions. researchgate.netresearchgate.net By modeling the reaction pathways and calculating the energies of intermediates and transition states, researchers can identify the most favorable routes and predict potential side reactions. mdpi.com This understanding can guide the optimization of reaction conditions, such as catalyst choice and temperature, to improve yield and selectivity.
Predicting Reactivity and Regioselectivity: For the synthesis of the 3,6-dichloro isomer specifically, computational models can predict the regioselectivity of the chlorination of salicylic acid. By calculating reactivity descriptors such as Fukui functions and condensed-to-atom electrophilic and nucleophilic indices, it is possible to identify the most likely positions for electrophilic attack on the aromatic ring. mit.edu This can help in designing reaction conditions that favor the formation of the desired isomer.
In Silico Design of Catalysts: Computational screening can accelerate the discovery of novel catalysts for the synthesis of this compound. By modeling the interaction of various catalyst candidates with the reactants, it is possible to predict their catalytic activity and selectivity. chemrxiv.org This in silico approach can significantly reduce the number of experiments required, saving time and resources.
Machine Learning for Reaction Optimization: The integration of machine learning with computational chemistry offers exciting possibilities. mit.edu By training machine learning models on existing experimental and computational data for related reactions, it may become possible to predict the optimal conditions for the synthesis of this compound with high accuracy. chemrxiv.org
Unveiling New Chemical Transformations and Applications in Specialized Fields
The unique combination of a carboxylic acid, a phenol (B47542), and two chlorine atoms on the aromatic ring of this compound opens up possibilities for novel chemical transformations and applications.
Precursor for Novel Polymers and Materials: The difunctional nature of the salicylate core, combined with the influence of the chlorine substituents, makes it a potential monomer for the synthesis of novel polymers. Research could focus on condensation polymerization reactions involving the carboxylate and phenoxide groups to create polyesters or polyethers with unique properties. The presence of chlorine atoms could enhance thermal stability and flame retardancy, making these materials interesting for specialized applications.
Ligand in Coordination Chemistry and Catalysis: The salicylate moiety is a well-known chelating ligand for a variety of metal ions. Future research could explore the coordination chemistry of this compound with different metals. The resulting metal complexes could be investigated for their catalytic activity in various organic transformations, such as oxidation or cross-coupling reactions. The electronic effects of the chlorine atoms could modulate the properties of the metal center, potentially leading to novel catalytic activities.
Intermediate for Agrochemicals and Pharmaceuticals: Substituted salicylates have a long history of use in the pharmaceutical and agrochemical industries. nih.govnih.gov While direct applications are beyond the scope of this article, the chemical reactivity of this compound makes it a valuable intermediate for the synthesis of more complex molecules with potential biological activity. Research could focus on selective functionalization of the aromatic ring or modification of the carboxylate and hydroxyl groups to generate libraries of new compounds for screening. For example, the chlorine atoms could be displaced via nucleophilic aromatic substitution to introduce other functional groups.
Probing Molecular Interactions: The well-defined structure of this compound makes it a useful model compound for studying non-covalent interactions. Research could investigate its self-assembly in solution and in the solid state, as well as its interactions with other molecules, such as caffeine (B1668208) or biological macromolecules. mdpi.com Such studies could provide fundamental insights into the forces that govern molecular recognition and self-assembly.
Development of Highly Sensitive and Selective Analytical Tools for Trace Analysis in Industrial Processes
The ability to detect and quantify this compound at trace levels is crucial for process monitoring, quality control, and environmental assessment.
Advanced Chromatographic Methods: Future research should focus on developing and validating highly sensitive and selective analytical methods based on liquid chromatography-tandem mass spectrometry (LC-MS/MS). epa.gov This technique offers the high specificity needed to distinguish the analyte from a complex matrix. epa.gov Method development would involve optimizing chromatographic conditions, such as the choice of column and mobile phase, as well as the mass spectrometric parameters for maximum sensitivity and accuracy.
Electrochemical Sensors: The development of electrochemical sensors for the real-time monitoring of this compound in industrial process streams would be a significant advancement. These sensors could be based on chemically modified electrodes that exhibit a specific interaction with the analyte, leading to a measurable electrical signal. Research in this area would involve the design and synthesis of novel electrode materials and the optimization of the sensor's performance.
Spectroscopic Techniques: While less sensitive than chromatographic methods, spectroscopic techniques such as UV-Vis and fluorescence spectroscopy could be explored for at-line or in-line process monitoring where high concentrations are expected. The development of chemometric models could enhance the selectivity of these methods by deconvoluting the spectral data from complex mixtures.
Sample Preparation Techniques: For trace analysis in complex matrices such as industrial wastewater, efficient sample preparation is key. epa.govnih.govresearchgate.net Future research could focus on developing and optimizing solid-phase extraction (SPE) or liquid-liquid microextraction (LLME) methods for the selective preconcentration of this compound. This would improve the limits of detection of the subsequent analytical measurement.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
